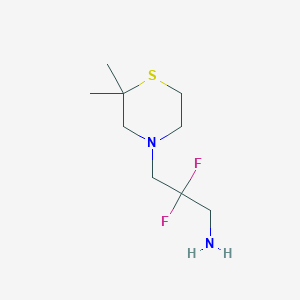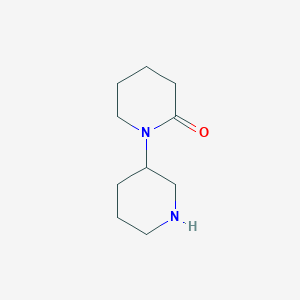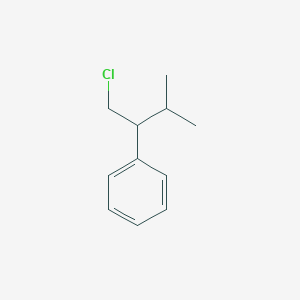![molecular formula C5H6N2O3S B13162898 Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-](/img/structure/B13162898.png)
Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid is a chemical compound with the molecular formula C5H6N2O3S It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an aqueous or alcoholic medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The acetic acid moiety can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives, including esters and amides.
Applications De Recherche Scientifique
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing the thiadiazole ring.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism . Similarly, its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through interactions with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,3-Thiadiazole: Less commonly studied but also exhibits interesting biological activities.
1,2,5-Thiadiazole:
The uniqueness of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thiadiazole derivatives.
Propriétés
Formule moléculaire |
C5H6N2O3S |
|---|---|
Poids moléculaire |
174.18 g/mol |
Nom IUPAC |
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid |
InChI |
InChI=1S/C5H6N2O3S/c1-3-6-5(11-7-3)10-2-4(8)9/h2H2,1H3,(H,8,9) |
Clé InChI |
WZIRNDLNZZLAGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC(=N1)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl [(piperidin-3-yl)carbamoyl]formate](/img/structure/B13162839.png)







![(2E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13162891.png)


![2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide](/img/structure/B13162922.png)
